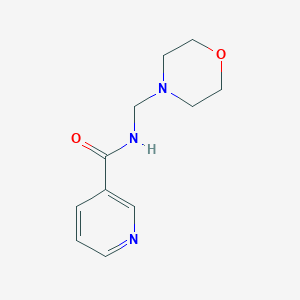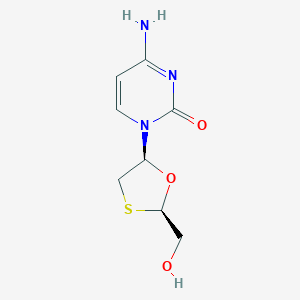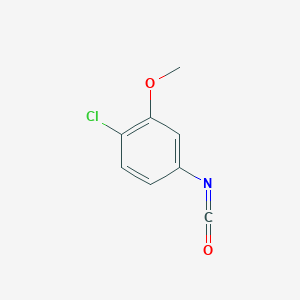
4-Chloro-3-methoxyphenyl isocyanate
Vue d'ensemble
Description
4-Chloro-3-methoxyphenyl isocyanate, also known as 2-Chloro-4-isocyanato-1-methoxybenzene, is an organic compound with the molecular formula C8H6ClNO2 . It is a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methoxyphenyl isocyanate consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an isocyanate group . The average mass of the molecule is 183.592 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-methoxyphenyl isocyanate include a molecular weight of 183.592 Da and a monoisotopic mass of 183.008713 Da . More specific properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Bioevaluation in Agriculture
4-Chloro-3-methoxyphenyl isocyanate is utilized in the synthesis of various organic compounds with agricultural applications. Specifically, derivatives of this compound have shown effectiveness in controlling agricultural pests. For instance, compounds synthesized from substituted benzaldehyde and 4-hydroxy acetophenone, when further processed with phenyl isocyanate, demonstrated nematicidal activity against root knot nematodes (Meloidogyne javanica) (Kumari, Singh, & Walia, 2014).
Corrosion Inhibition in Materials Science
In the field of materials science, derivatives of 4-Chloro-3-methoxyphenyl isocyanate, specifically 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been found to significantly inhibit corrosion of mild steel in hydrochloric acid medium. This highlights its potential as a protective agent in industrial processes and applications (Bentiss et al., 2009).
Polymer Science and Thermal Latency
In polymer science, derivatives of 4-Chloro-3-methoxyphenyl isocyanate have been used in synthesizing N-aryl-N′-pyridyl ureas, acting as thermal latent initiators for the ring-opening polymerization of epoxides. This application is crucial in developing materials that require controlled polymerization conditions (Makiuchi, Sudo, & Endo, 2015).
Spectroscopic Analysis
The compound and its derivatives have also been a subject of spectroscopic analysis, providing insights into molecular structure and behavior. Studies involving Raman and infrared spectroscopy, along with ab initio and density functional theory calculations, have been performed to understand the vibrational assignments and structural nuances of 4-Chloro-3-methoxyphenyl isocyanate derivatives (Doddamani, Ramoji, Yenagi, & Tonannavar, 2007).
Medicinal Chemistry and Biomonitoring
In medicinal chemistry, 4-Chloro-3-methoxyphenyl isocyanate derivatives have been synthesized for bioevaluation, particularly as inhibitors of enzymes like lipoxygenases, showcasing potential medicinal properties (Aziz‐ur‐Rehman et al., 2016). Furthermore, the compound's derivatives have been studied for their interactions with DNA, indicating their potential as biomarkers for isocyanate exposure (Beyerbach, Farmer, & Sabbioni, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-4-isocyanato-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZGPQISZMXLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxyphenyl isocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)
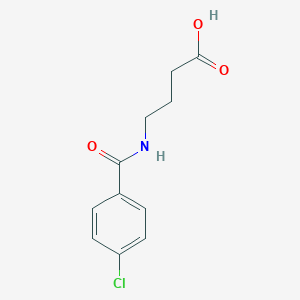
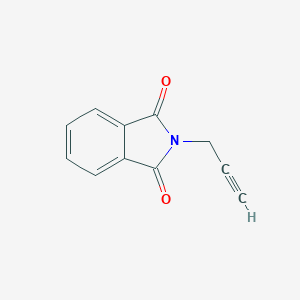

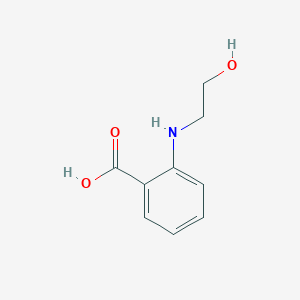
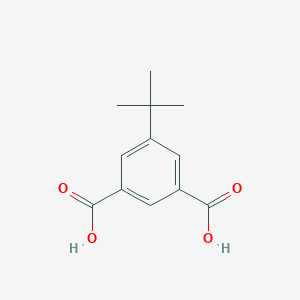
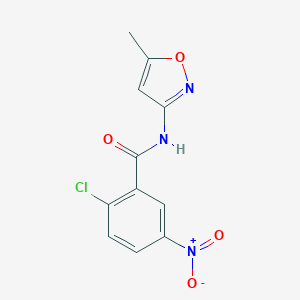

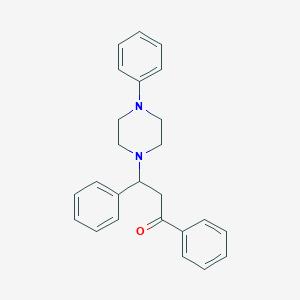
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
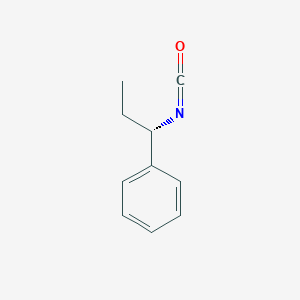
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
